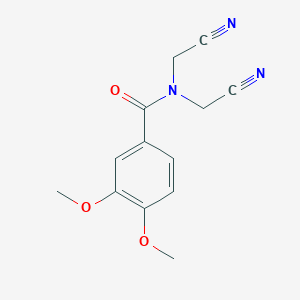

N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide, commonly known as 'BDMA', is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BDMA is a small molecule that is widely used as a fluorescent probe to detect protein-ligand interactions, and it is also used as a cross-linking agent for the synthesis of polymer materials.

Scientific Research Applications

Novel Recovery of Nano-Structured Ceria (CeO2) from Ce(III)-Benzoxazine Dimer Complexes via Thermal Decomposition

This research discusses the use of N,N-bis(2-hydroxybenzyl)alkylamines and related benzoxazine dimers as novel ligands for rare earth metal ion complex formation, demonstrating the metal-responsive property of such compounds. The study explored the formation of complexes with cerium(III) ions leading to the successful preparation of single-phase ceria (CeO2) through thermal decomposition of the complexes, highlighting potential applications in material science and nanotechnology (Veranitisagul et al., 2011).

Shear- and UV-induced Fluorescence Switching in Stilbenic Pi-dimer Crystals

This study focuses on asymmetric cyano-stilbene derivatives that form tightly packed pi-dimer systems in crystals. These systems exhibit reversible [2 + 2] cycloaddition with characteristic fluorescence modulation upon external shear-strain and/or UV irradiation. This research showcases the potential of cyano-substituted compounds in developing materials with reversible fluorescence switching capabilities, relevant for optical and electronic applications (Chung et al., 2009).

Synthesis of Bis(arylcarbonylamino-1H-benzimidazol-5-yl) Ethers

In this study, bis(arylcarbonylamino-1H-benzimidazol-5-yl) ethers were synthesized, demonstrating the chemical versatility of carbonylamino and benzimidazole functionalities in pharmaceutical and organic chemistry. This research provides insights into the synthesis methodologies that could potentially be adapted or serve as inspiration for the synthesis and application of N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide (Pilyugin et al., 2006).

properties

IUPAC Name |

N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c1-18-11-4-3-10(9-12(11)19-2)13(17)16(7-5-14)8-6-15/h3-4,9H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUJYYKDHAQDKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-bis(cyanomethyl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)

![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)

![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)

![2,2-dimethyl-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5587674.png)

![4-[3-(7,9-dioxo-8-azaspiro[4.5]dec-8-yl)propoxy]benzamide](/img/structure/B5587675.png)

![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)

![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)

![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)